molecular formula C11H13NO4 B1269276 N-Benzoyl-L-threonine CAS No. 7469-23-0

N-Benzoyl-L-threonine

Cat. No.: B1269276
CAS No.: 7469-23-0
M. Wt: 223.22 g/mol
InChI Key: IOQIWWTVXOPYQR-UHFFFAOYSA-N
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Description

N-Benzoyl-L-threonine is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolite Discovery

In 2020, Zhang et al. identified new threonine-containing metabolites, including a compound similar to N-Benzoyl-L-threonine, from the fermentation broth of the soil fungus Curvularia inaequalis. These compounds exhibited no cytotoxic activity against certain cell lines, suggesting potential applications in non-toxic natural product research (Zhang et al., 2020).

Asymmetric Synthesis

Park et al. (2014) explored this compound-isopropyl-ester-mediated crystallization-induced dynamic resolution (CIDR) for the asymmetric synthesis of α-thio and α-oxy arylacetates. This method, involving this compound derivatives, demonstrates the chemical's utility in precise, asymmetric synthesis processes (Park et al., 2014).

Amino Acid Analysis in tRNA

A 1972 study by Powers and Peterkofsky investigated the presence of this compound derivatives in transfer RNA (tRNA) species from Escherichia coli. They found threonine-containing nucleosides in tRNA species, highlighting its significance in genetic translation and protein synthesis (Powers & Peterkofsky, 1972).

Microbial Fermentation for Amino Acid Production

Dong et al. (2011) reviewed metabolic engineering strategies in Escherichia coli and Corynebacterium glutamicum for L-threonine production, where compounds like this compound could play a role in improving microbial strain productivity for amino acid synthesis (Dong et al., 2011).

Aggregation Behavior in Aqueous Solutions

Mohanty and Dey (2007) synthesized derivatives of this compound and studied their aggregation behavior in aqueous solutions. These derivatives formed spherical vesicles spontaneously, indicating potential applications in material science and nanostructure formation (Mohanty & Dey, 2007).

Photochemistry and Biological Interactions

Studies involving derivatives of this compound, such as those by Kawai et al. (1982) and Girault et al. (1996), have provided insights into the compound's photochemistry and its interactions in biological systems. These include applications in studying protein-DNA interactions and analyzing chiral properties in organic compounds (Kawai et al., 1982); (Girault et al., 1996).

Nonlinear Optical Materials

Deepa and Anbuchezhiyan (2021) investigated N-Benzoyl glycine-doped L-Threonine crystals for their nonlinear optical properties. Such studies can lead to advancements in optical materials and devices (Deepa & Anbuchezhiyan, 2021).

Properties

IUPAC Name

2-benzamido-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)9(11(15)16)12-10(14)8-5-3-2-4-6-8/h2-7,9,13H,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQIWWTVXOPYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950367
Record name N-[Hydroxy(phenyl)methylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7469-23-0, 27696-01-1
Record name N-Benzoyl-DL-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC401323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC306120
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Record name N-[Hydroxy(phenyl)methylidene]threonine
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Record name N-benzoyl-DL-threonine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Benzoyl-L-threonine-isopropyl-ester in the asymmetric synthesis of α-thio and α-oxy arylacetates?

A1: this compound-isopropyl-ester acts as a chiral resolving agent in the crystallization-induced dynamic resolution (CIDR) of α-bromo arylacetates []. This process exploits the temporary formation of diastereomeric complexes between the resolving agent and the racemic α-bromo arylacetate. Due to the chirality of this compound-isopropyl-ester, one diastereomeric complex crystallizes preferentially, enriching the solution with the other enantiomer. This allows for the isolation of highly enantioenriched α-bromo arylacetates. These enantioenriched compounds can then be further reacted to synthesize α-thio and α-oxy arylacetates, important building blocks in organic synthesis.

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